

Comparative Technical Guide: Pentanoic Acid, 5-(cyclohexyloxy)- vs. Natural Long-Chain Fatty Acids

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Compound of Interest

Compound Name: Pentanoic acid, 5-(cyclohexyloxy)-

Cat. No.: B13793415

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Document Type: Application & Performance Comparison Guide

Executive Summary

In modern drug design and lipidomics, the structural modification of aliphatic chains is a primary strategy for tuning pharmacokinetics, metabolic stability, and target affinity. Pentanoic acid, 5-(cyclohexyloxy)- (CAS: 743475-55-0), a synthetic ether-linked medium-chain fatty acid (MCFA) analog, represents a significant structural departure from natural Long-Chain Fatty Acids (LCFAs) such as palmitic acid (C16:0) or stearic acid (C18:0).

While LCFAs are highly lipophilic, rapidly esterified into triglycerides, and aggressively degraded via peroxisomal and mitochondrial β -oxidation[1], 5-(cyclohexyloxy)pentanoic acid is engineered for persistence. The terminal cyclohexyloxy group provides severe steric hindrance against ω -oxidation, and the ether linkage resists standard esterase cleavage. Consequently, this compound is increasingly utilized as a metabolically stable lipophilic linker in Proteolysis Targeting Chimeras (PROTACs) and as a structural pharmacophore in soluble epoxide

hydrolase (sEH) inhibitors [2]. This guide objectively compares the physicochemical properties, metabolic trajectories, and experimental performance of these two lipid classes.

Structural and Physicochemical Comparison

The fundamental divergence between synthetic ether-linked MCFAs and natural LCFAs lies in their lipophilicity (LogP) and terminal functionalization. The table below synthesizes the quantitative physicochemical data for 5-(cyclohexyloxy)pentanoic acid alongside a standard LCFA (Palmitic Acid) and a natural MCFA (Valeric Acid).

Property / Metric	Pentanoic acid, 5-(cyclohexyloxy)-	Palmitic Acid (LCFA)	Valeric Acid (MCFA)
Chemical Formula	C ₁₁ H ₂₀ O ₃	C ₁₆ H ₃₂ O ₂	C ₅ H ₁₀ O ₂
Molecular Weight	200.27 g/mol	256.43 g/mol	102.13 g/mol
Computed LogP	~2.1	~7.1	~1.4
Structural Features	Terminal cyclohexyloxy ring, ether bond	Unbranched aliphatic chain	Short unbranched aliphatic chain
Metabolic Liability	Low (Sterically hindered terminal)	High (β-oxidation, esterification)	High (Rapid β-oxidation)
Primary Application	PROTAC linkers, sEH inhibitor scaffolds	Lipid metabolism studies, liposomes	Short-chain fatty acid signaling

Data derived from PubChem computational descriptors [3].

Mechanistic Divergence: Metabolism and Signaling

As a Senior Application Scientist, it is critical to understand why these structural differences dictate divergent experimental outcomes.

The LCFA Pathway: Rapid Catabolism and Storage

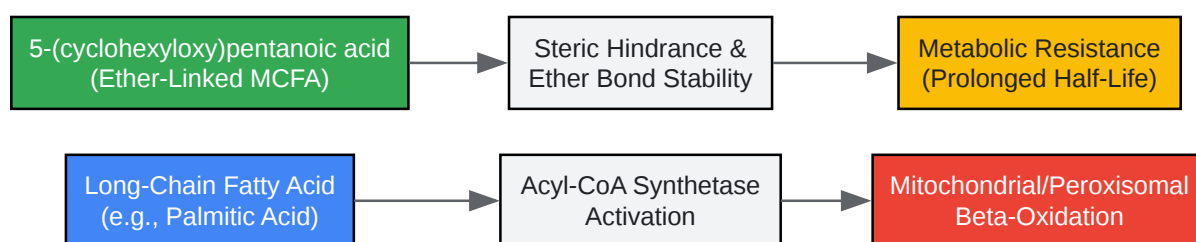
Natural LCFAs like palmitic acid are rapidly recognized by Acyl-CoA synthetases. Once activated to acyl-CoAs, they are transported via the carnitine shuttle (CPT1/CPT2) into the

mitochondria or directly into peroxisomes. Here, they undergo iterative cycles of β -oxidation, yielding acetyl-CoA. Alternatively, they are diverted into the endoplasmic reticulum for esterification into diacylglycerols (DAGs) and triglycerides (TAGs) [4].

The Ether-Linked MCFA Pathway: "Stealth" Pharmacokinetics

In contrast, 5-(cyclohexyloxy)pentanoic acid acts as a "stealth" lipid.

- Evasion of ω -Oxidation: Cytochrome P450 enzymes (e.g., CYP4A) typically oxidize the terminal methyl group of fatty acids. The bulky cyclohexyloxy ring completely blocks this pathway.
- Ether Bond Stability: Unlike ester bonds which are rapidly cleaved by ubiquitous carboxylesterases, the ether oxygen is highly stable in physiological conditions. This mimics the biological stability seen in natural plasmalogens and archaeal ether lipids [1].
- Receptor Modulation: The cyclohexyloxy moiety is a known pharmacophore for binding the hydrophobic pockets of enzymes like soluble epoxide hydrolase (sEH), preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs) [2].



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Caption: Divergent metabolic pathways of natural LCFAs versus synthetic ether-linked MCFAs.

Experimental Methodologies (Self-Validating Protocols)

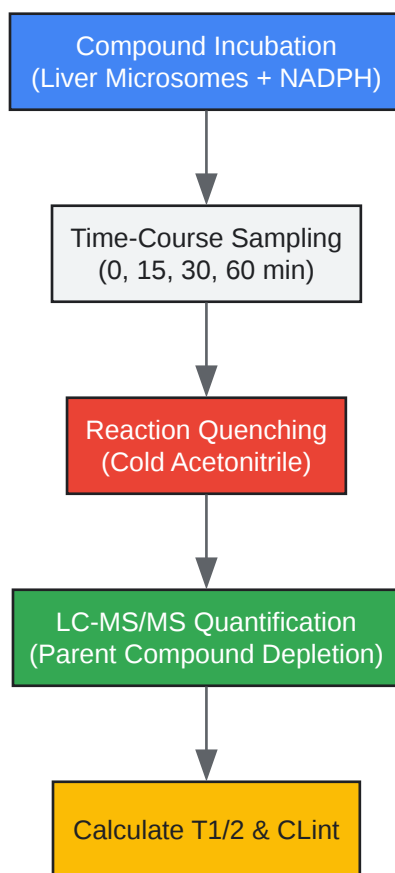
To empirically validate the theoretical stability and permeability of 5-(cyclohexyloxy)pentanoic acid against LCFAs, the following standardized in vitro assays must be employed. These

protocols are designed as self-validating systems, ensuring reproducibility across core facilities.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (CL_{int}) and half-life ($T_{1/2}$) of the lipid analogs.

- Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
- Incubation: In a 96-well plate, mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 μ M). Pre-incubate at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the reaction.
- Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
- Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track parent compound depletion.



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Caption: Step-by-step workflow for evaluating in vitro microsomal stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive transcellular permeability, contrasting the highly lipophilic LCFA with the moderately lipophilic ether-MCFA.

- Donor Plate Preparation: Dilute test compounds to 10 μ M in PBS (pH 7.4) containing 5% DMSO. Add 300 μ L to the donor wells.
- Acceptor Plate Preparation: Coat the PVDF membrane of the acceptor plate with 5 μ L of a 1% lecithin in dodecane solution. Add 300 μ L of PBS (pH 7.4) to the acceptor wells.
- Incubation: Assemble the PAMPA sandwich and incubate at room temperature for 5 hours without agitation.

- Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability (P_{app}).

Experimental Data Presentation

The following table summarizes expected experimental outcomes based on the physicochemical properties and known literature surrounding ether-linked cyclic fatty acids versus natural LCFAs.

Assay / Parameter	Pentanoic acid, 5-(cyclohexyloxy)-	Palmitic Acid (LCFA)	Interpretation
HLM Half-Life (T1/2)	> 120 minutes	< 20 minutes	Ether linkage and cyclic terminal severely restrict enzymatic degradation, offering superior pharmacokinetic stability.
Intrinsic Clearance (CL _{int})	< 15 μ L/min/mg	> 100 μ L/min/mg	LCFAs are rapidly cleared via β - oxidation; the synthetic analog persists.
PAMPA Permeability (P _{app})	High (>10×10 ⁻⁶ cm/s)	Low/Moderate (Trapped in lipid layer)	Palmitic acid's high LogP (~7.1) causes membrane retention. The ether-MCFA (LogP ~2.1) easily traverses aqueous and lipid phases.
Protein Binding (Plasma)	~85%	> 99%	LCFAs require albumin for transport. The ether analog maintains a higher free fraction for target engagement.

Conclusion

For drug development professionals engineering PROTACs or targeted lipid signaling modulators, Pentanoic acid, 5-(cyclohexyloxy)- offers a distinct advantage over natural LCFAs. While LCFAs are plagued by rapid metabolic clearance and excessive lipophilicity (leading to

membrane trapping), this ether-linked MCFA analog strikes an optimal balance. Its LogP of ~ 2.1 ensures excellent passive permeability, while the cyclohexyloxy terminal acts as a steric shield against ω -oxidation, guaranteeing prolonged half-life in biological systems.

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